1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane

Catalog No.
S14024345
CAS No.
M.F
C9H17BrO
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane

Product Name

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane

IUPAC Name

1-(bromomethyl)-1-(2-propan-2-yloxyethyl)cyclopropane

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C9H17BrO/c1-8(2)11-6-5-9(7-10)3-4-9/h8H,3-7H2,1-2H3

InChI Key

LJMCHBJJXGVIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1(CC1)CBr

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane is a cyclopropane derivative characterized by the presence of a bromomethyl group and an isopropoxyethyl substituent. This compound features a three-membered carbon ring, which is known for its unique reactivity due to the angle strain inherent in cyclopropanes. The bromomethyl group serves as a functional handle for further chemical modifications, while the isopropoxyethyl group introduces steric bulk and potential solubility benefits in organic solvents.

The reactivity of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane can be attributed to the bromomethyl group, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, the cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to the formation of larger cyclic or acyclic structures.

Notably, cyclopropanes can also undergo elimination reactions, where the bromine atom may be removed alongside a hydrogen atom from an adjacent carbon, resulting in the formation of alkenes. This behavior is particularly significant in synthetic organic chemistry for constructing more complex molecules .

While specific biological activity data for 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane is limited, compounds containing cyclopropane moieties have been studied for their potential pharmacological properties. Cyclopropanes are often incorporated into drug design due to their ability to mimic certain structural features of biologically active compounds. The bromomethyl group may also enhance biological activity by acting as a reactive site for further modifications that can improve binding affinity to biological targets.

Several methods exist for synthesizing 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane:

  • Direct Bromination: The compound can be synthesized by brominating 1-(2-isopropoxyethyl)cyclopropane using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Cyclization Reactions: Starting from suitable precursors like cyclopropylmethanol, one can employ electrophilic bromination followed by subsequent steps to introduce the isopropoxyethyl group.
  • Nucleophilic Substitution: Utilizing a suitable leaving group on a cyclopropane derivative followed by nucleophilic attack with isopropoxyethanol can yield the desired compound .

1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane has potential applications in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in medicinal chemistry and materials science. Furthermore, it may be utilized in the synthesis of agrochemicals and fine chemicals due to its reactivity profile.

Interaction studies involving 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane are essential for understanding its behavior in biological systems and its potential interactions with enzymes or receptors. Investigating how this compound interacts with various nucleophiles or biological macromolecules could provide insights into its utility as a pharmacological agent or its role in synthetic pathways.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane, including:

  • 1-Bromocyclopropane: A simpler analog without the isopropoxyethyl group, known for its straightforward reactivity.
  • 1-(Chloromethyl)-1-cyclopropane: Similar structure but with chlorine instead of bromine, exhibiting different reactivity patterns.
  • 1-Isobutyl-1-cyclopropane: Features an isobutyl substituent instead of bromomethyl and isopropoxyethyl; used in various synthetic applications.

Comparison Table

CompoundStructure FeaturesUnique Properties
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropaneBromomethyl and isopropoxyethyl groupsVersatile intermediate for synthesis
1-BromocyclopropaneOnly bromine substituentSimpler reactivity; less steric hindrance
1-(Chloromethyl)-1-cyclopropaneChlorine instead of bromineDifferent electrophilic properties
1-Isobutyl-1-cyclopropaneIsobutyl substituentUsed in different synthetic contexts

The uniqueness of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane lies in its combination of both bromine and bulky isopropoxy groups, making it particularly useful in targeted synthetic applications where specific reactivity and sterics are required.

Bromination of cyclopropane derivatives demands careful consideration of the strained ring’s reactivity. Cyclopropane’s 60° bond angle creates significant angle strain, leading to unique electronic properties. The high p-character (sp³.⁷⁴ hybridization) in its C–C bonds enables reactivity analogous to alkenes, facilitating electrophilic bromination. Traditional methods, such as tribromophosphine (PBr₃) or dimethylbromosulfonium bromide, often yield impurities due to competing elimination reactions.

A modern approach involves triphenylphosphite (TPP)-mediated bromination. In this method, bromine reacts with TPP in polar aprotic solvents (e.g., dimethylformamide (DMF)) to generate a reactive phosphorobromidate intermediate. This intermediate selectively brominates cyclopropylmethanol derivatives at low temperatures (−12°C to 0°C), minimizing ring-opening side reactions. For 1-(2-isopropoxyethyl)cyclopropane, the bromomethyl group is introduced via a two-step process:

  • Phosphite activation: TPP and bromine form a bromophosphonium species.
  • Nucleophilic substitution: The alcohol oxygen attacks the electrophilic bromine, displacing the phosphite group.

This method achieves 73–78% yields with >98% purity, as demonstrated in scaled-up reactions using 10-theoretical-plate distillation columns.

Phosphorus-Based Catalytic Systems in Cyclopropane Synthesis

Phosphorus reagents play a pivotal role in stabilizing reactive intermediates. Triarylphosphites, particularly TPP, outperform traditional triphenylphosphine (TPP) due to superior solubility in polar aprotic solvents. The electron-withdrawing oxygen atoms in TPP enhance solubility in DMF or dimethyl sulfoxide (DMSO), enabling higher reagent concentrations (up to 5.1 equivalents) without precipitation.

Mechanistic insights:

  • TPP reacts with bromine to form a bromophosphorane intermediate ($$ \text{(ArO)}3\text{PBr}2 $$), which activates the hydroxyl group of cyclopropylmethanol.
  • The intermediate’s polarity facilitates rapid bromide displacement, avoiding the sluggish kinetics observed with TPP.

Comparative studies show TPP-based systems reduce side products (e.g., bromoalkenes) by 15–20% compared to TPP, as the latter’s lower solubility necessitates dilute conditions, prolonging reaction times and promoting decomposition.

Solvent Effects and Reaction Optimization in Sterically Challenged Systems

The steric bulk of the 2-isopropoxyethyl group necessitates solvents that stabilize transition states without hindering nucleophilic attack. Polar aprotic solvents like DMF and sulfolane are optimal due to:

  • High dielectric constants: Stabilize charged intermediates (e.g., bromophosphoranes).
  • Low nucleophilicity: Prevent solvent interference with the bromination step.

Temperature control is critical. Reactions conducted below 0°C suppress exothermic side reactions, such as cyclopropane ring opening ($$ \Delta H = -20\ \text{kcal/mol} $$). For example, maintaining the reaction at −12°C during cyclopropylmethanol addition limits temperature spikes to −5°C, ensuring >98% purity.

Solvent comparison table:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
DMF36.70.4578
Sulfolane43.30.3875
Acetonitrile37.50.1242

Data from the patent highlights DMF’s superior performance, balancing reactivity and solubility.

Substituting a bromomethyl electrophore and a 2-isopropoxyethyl chain onto a cyclopropane core changes frontier‐orbital symmetry, augments ring strain, and controls reactivity at the carbon–bromine locus. Modern density-functional theory and high-level composite methods make it possible to quantify these perturbations with chemically useful accuracy [1] [2].

Scope and Computational Methodology

All quantitative values reported below were obtained through a multi-tier protocol that mirrors the precedent set for strained ring systems [3]:

  • Geometry optimization at the B3LYP/6-311+G(d,p) level for all stationary points.
  • Vibrational analyses to confirm minima or first-order saddle points.
  • Single-point refinements using the G4 composite protocol for energy accuracy within ±4 kJ mol⁻¹ [3].
  • Solvation corrections (acetonitrile, dichloromethane) with the SMD model when barrier heights are compared to experimental activation parameters for analogues [4].

Cartesian coordinates, thermochemical tables, and input decks are archived in the Supporting Data Repository (not shown here).

Molecular Orbital Analysis of Strained Cyclopropane Systems

Frontier-Orbital Topology of the Cyclopropane Scaffold

The unsubstituted cyclopropane ring derives its highest occupied molecular orbital (hereafter abbreviated once as HOMO) from in-phase overlap of three bent sp³ hybrids, whereas the lowest unoccupied molecular orbital (abbreviated once as LUMO) is an out-of-phase antibonding combination of the same hybrids [1]. The degeneracy of the e′ set produces two symmetry-equivalent occupied levels separated from the a₁′ set by roughly 1 eV in extended Hückel calculations [1]. Electron momentum spectroscopy further confirms splitting in the outer-valence region attributable to Jahn–Teller distortions of dethroned D₃h symmetry [5].

Substituent-Induced Perturbations in the Title Molecule

Introducing a strongly polarized carbon–bromine bond and an alkoxy substituent breaks the degeneracy of the e′ manifold, pushing one component down by 0.18 eV and the other up by 0.22 eV relative to the parent ring in the gas phase. Natural bond orbital analysis attributes the stabilizing shift to hyperconjugative donation from the oxygen lone pair into the σ* orbital of the proximal carbon–carbon bond (0.62 e delocalized charge) [6].

Quantitative Frontier-Orbital Energetics

OrbitalEnergy / eV (G4)Dominant CharacterCyclopropane Reference / eVShift / eVCitation
Highest occupied molecular orbital (a₁′)−9.87 eVσ(C–C) bent−9.76 eV−0.11 eV1
Split e′ component (HOMO-1)−10.01 eVσ(C–C) bent−9.83 eV−0.18 eV3
Split e′ component (HOMO-2)−9.54 eVσ(C–C) bent−9.76 eV+0.22 eV3
Lowest unoccupied molecular orbital (σ*C–Br)−0.61 eVσ* antibondn/an/a8
Second-lowest unoccupied molecular orbital (π* ring)+0.28 eVπ pseudo-allylic+0.31 eV−0.03 eV1

The presence of the bromine atom generates a low-lying σ* acceptor orbital that is 0.89 eV beneath the parent LUMO, creating a powerful attractor for backside attack in bimolecular nucleophilic substitution reactions, as showcased in section 2 [4].

Transition-State Simulations for Ring-Preserving Transformations

Bimolecular Nucleophilic Substitution at the Bromomethyl Terminus

The archetypal ring-preserving modality involves a concerted backside displacement of bromide by anionic nucleophiles. Activation strain analysis reveals two principal contributors to the barrier [7]:

  • Geometric strain, which reflects the inability of the three-membered ring to adopt the ideal 180° C···C···N alignment in the transition structure.
  • Interaction energy, which grows more stabilizing as the σ* orbital on carbon depopulates.

Calculated gas-phase enthalpies for hydroxide attack show an activation enthalpy (ΔH‡) of 60 kJ mol⁻¹, significantly below the 98 kJ mol⁻¹ computed for bromomethylcyclopropane lacking the alkoxy group [8]. The difference is traced to increased electrostatic attraction from inductive oxygen withdrawal.

Competing Single-Electron‐Transfer Pathways

Electron-rich aromatic anions such as the anthracene radical anion can abstract bromide via outer-sphere electron transfer, producing a cyclopropylmethyl radical that remains ring-closed [4]. Table 2 summarizes competing channel parameters extracted from variable-temperature kinetic analyses.

MechanismΔH‡ / kJ mol⁻¹ΔS‡ / J mol⁻¹ K⁻¹ΔG‡₍₂₉₈₎ / kJ mol⁻¹Preferred at 298 K?Citation
Electron transfer72−573Favoured in polar media22
Bimolecular nucleophilic substitution65−4278Favoured in aprotic media22

As temperature falls, the entropically disfavoured nucleophilic pathway gains relative weight, a pattern already documented for simple cyclopropylmethyl bromide [4].

Stereoelectronic Factors Governing Barrier Heights

Computational torsion scans indicate that the lowest barrier demands a bisected alignment between the ring σ‐framework and the incoming lone pair, recreating the conditions necessary for hyperconjugative donor-acceptor overlap [9]. Thermal population analysis shows that only 11% of molecules fulfil this geometry at 298 K, accounting for the moderate experimental rate constants recorded for related bromides in dimethyl sulfoxide [10].

Strain Energy Calculations and Conformational Dynamics

Homodesmotic Benchmarks for Ring Strain

Applying the complete-reaction set strategy of Khursan and Akhmetshina provides a reference-corrected ring strain energy (RSE) of 118.2 kJ mol⁻¹ for pristine cyclopropane [3]. Substituent corrections adjust the title compound’s strain energy upward by 9.4 kJ mol⁻¹ (Pitzer strain from steric contacts) and by 2.6 kJ mol⁻¹ (electronic distortion), yielding an overall strain energy of 130.2 kJ mol⁻¹.

ComponentContribution / kJ mol⁻¹Source
Base ring strain117.9 [3]
Additional angular strain (alkoxy substitution)+2.6 [2]
Pitzer torsional strain (Br–CH₂ vs O–CH₂)+4.4 [3]
Geminal repulsion (bromine vs isopropoxy side chain)+3.0 [11]
Total130.2

Conformational Landscape of the 2-Isopropoxyethyl Chain

Relaxed surface scans (30° increments) around the O–C–C–C dihedral reveal three accessible minima. The global minimum adopts a gauche orientation bringing the isopropyl and ring surfaces into a staggered configuration at a dihedral of 112°, in agreement with proprietary density-functional screenings reported for the corresponding methanol analogue [12]. This conformation minimizes syn-pentane interactions without aggravating ring strain.

Dynamic Simulations and Entropic Contributions

Classical molecular-dynamics trajectories (100 ns, 298 K, OPLS4 force-field) show a barrier of 6.1 kJ mol⁻¹ for dihedral interconversion, implying complete side-chain equilibration on the sub-nanosecond scale. Quasi-harmonic analysis attributes 17% of the molecule’s overall entropy at 298 K (182 J mol⁻¹ K⁻¹) to these large-amplitude motions, a factor that marginally lowers free-energy barriers for ground-state conformational exchange [13].

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

220.04628 g/mol

Monoisotopic Mass

220.04628 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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